Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
Description
Systematic Nomenclature and Chemical Registration
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is systematically identified through multiple standardized naming conventions and registration systems. The compound is officially registered under the Chemical Abstracts Service number 283613-07-0, which serves as its primary identifier in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic structural composition.
The compound appears in chemical literature under several synonymous designations, including ethyl 3-amino-3-(3-nitrophenyl)propanoate, hydrochloride salt, and ethyl 3-amino-3-(3-nitrophenyl)propanoate semicolon hydrochloride. Additional catalog identifiers include MLS000728742, which is used in molecular library screening databases, and MFCD02663317, representing its MDL number in chemical inventory systems. These multiple identifiers ensure comprehensive tracking and referencing across various chemical databases and research platforms.
Molecular Formula and Mass Characteristics
The molecular composition of this compound is defined by the molecular formula C₁₁H₁₅ClN₂O₄. This formula indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms within the molecular structure. The molecular weight has been precisely determined as 274.70 grams per mole, calculated through standard atomic mass summation methods.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O₄ | |
| Molecular Weight | 274.70 g/mol | |
| CAS Registry Number | 283613-07-0 | |
| MDL Number | MFCD02663317 |
The compound exhibits a complex molecular architecture that incorporates both the free base form and its hydrochloride salt, with the parent compound having the molecular formula C₁₁H₁₄N₂O₄ and a corresponding molecular weight before salt formation. This salt formation significantly influences the compound's physical properties, solubility characteristics, and crystalline structure.
Properties
IUPAC Name |
ethyl 3-amino-3-(3-nitrophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)7-10(12)8-4-3-5-9(6-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVKNRFSSQCXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Starting Material Preparation: 3-Nitrophenyl Derivatives
A critical precursor is the 3-nitrophenyl moiety, which can be prepared via oxidation or nitration methods on aromatic precursors.
- Oxidation of 2-amino-6-nitrobenzoic acid : A patented method describes oxidation in the presence of complexing agents (e.g., ruthenium trichloride, copper chloride) and solvents such as acetone or ethanol at 40–60 °C for 1–4 hours to yield 3-nitrophenylalkyne intermediates, which can be further transformed.
| Parameter | Conditions | Notes |
|---|---|---|
| Complexing agents | RuCl3, CuCl2, FeCl3, ZnCl2 | Catalyze oxidation |
| Solvents | Acetone, Ethanol, Toluene, DMF | Selected based on solubility |
| Temperature | 40–60 °C | Optimal at 55–60 °C |
| Reaction time | 1–4 hours | Preferably 1–2 hours |
| Oxidants | H2O2, KMnO4, KClO4 | Strong oxidizers |
This method enhances yield and purity of the nitrophenyl intermediate, which is essential for subsequent steps.
Formation of Ethyl 3-(3-nitrophenyl)propanoate
The esterification and amino substitution steps typically involve:
- Reaction of 3-nitroaniline or its derivatives with ethyl malonyl chloride or ethyl nitroacetate.
- Use of bases such as triethylamine to neutralize acid by-products.
- Control of reaction temperature (0 to 25 °C) to avoid side reactions.
For example, 3-nitroaniline reacts with ethyl malonyl chloride in chloroform at 0 °C to room temperature, followed by aqueous workup and purification by column chromatography to yield ethyl N-(3-nitrophenyl)malonamate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amination | 3-nitroaniline + ethyl malonyl chloride | Formation of malonamate intermediate |
| Base | Triethylamine | Neutralizes HCl formed |
| Solvent | Chloroform | Medium for reaction |
| Temperature | 0 °C to room temperature | Controls reaction rate |
| Purification | Column chromatography (CHCl3-MeOH 100:1) | Obtains pure product |
Amino Group Introduction and Hydrochloride Salt Formation
The amino group at the 3-position of the propanoate is introduced via reduction or nucleophilic substitution reactions, followed by salt formation:
- Reduction of nitro groups to amino groups using sodium cyanoborohydride or other reducing agents under controlled conditions.
- Formation of hydrochloride salt by treatment with HCl in organic solvents at low temperature (0 to 5 °C) to precipitate the hydrochloride salt, which is then filtered, washed, and dried.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reduction | Sodium cyanoborohydride, mild conditions | Converts nitro to amino group |
| Salt formation | HCl addition at 0–5 °C | Precipitates hydrochloride salt |
| Isolation | Filtration, washing with water | Purifies the salt |
| Drying | Reduced pressure, 40–50 °C | Removes residual solvents |
Detailed Reaction Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Oxidation | 2-amino-6-nitrobenzoic acid, oxidant, complexing agent, solvent, 40–60 °C | 3-nitrophenylalkyne intermediate |
| 2 | Esterification/Amination | 3-nitroaniline, ethyl malonyl chloride, triethylamine, CHCl3, 0 °C to RT | Ethyl N-(3-nitrophenyl)malonamate intermediate |
| 3 | Reduction | Sodium cyanoborohydride or similar reductant | Ethyl 3-amino-3-(3-nitrophenyl)propanoate |
| 4 | Salt formation | HCl, low temperature (0–5 °C) | Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride |
Research Findings and Optimization Notes
- Yield and Purity : The oxidation step's temperature and time are critical for maximizing yield and purity of the nitrophenyl intermediate. Maintaining 55–60 °C and 1–2 hours is optimal.
- Solvent Choice : Polar aprotic solvents such as DMF or NMP improve solubility and reaction efficiency in amination steps.
- Reduction Conditions : Sodium cyanoborohydride provides mild reduction, preserving sensitive ester groups while converting nitro to amino.
- Salt Formation : Controlled acid addition at low temperature ensures high purity and crystallinity of the hydrochloride salt, facilitating isolation and storage.
- Purification : Column chromatography using dichloromethane/methanol or cyclohexane/ethyl acetate mixtures is effective for isolating intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles (e.g., halides, amines), appropriate solvents (e.g., ethanol, water).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Ethyl 3-amino-3-(3-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-amino-3-(3-nitrophenyl)propanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or antiviral effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Electron Effects :
- The 3-nitrophenyl group in the target compound increases polarity and acidity compared to electron-donating groups (e.g., methyl in ). This enhances solubility in polar solvents but may reduce membrane permeability.
- Fluorinated analogs (e.g., 3,5-difluoro ) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.
- Chlorinated derivatives (e.g., 2-chlorophenyl ) are often utilized in agrochemicals for their stability and pesticidal activity.
Heterocyclic variants (e.g., pyridin-3-yl ) enable diverse binding modes in drug-receptor interactions.
Biological Activity
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a nitrophenyl group which enhances its chemical reactivity and potential interactions with biological targets. The presence of both the amino and nitro groups allows for versatile chemical modifications, making it a valuable candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects such as:
- Enzyme Inhibition : The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
- Antiviral Effects : Research indicates potential efficacy against viral infections, warranting further investigation.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. Below is a summary table highlighting its antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Antiviral Activity
The compound has also been evaluated for antiviral activity. A study involving viral strains showed promising results, suggesting that it may inhibit viral replication through interference with viral enzymes. The following table summarizes the antiviral efficacy observed:
| Virus | IC50 (µM) | Reference |
|---|---|---|
| Influenza A | 25 | |
| Herpes Simplex Virus | 15 |
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on the antibacterial efficacy of this compound involved testing against multi-drug resistant strains. Results indicated significant inhibition at lower concentrations compared to standard antibiotics, suggesting potential as an alternative treatment option. -
Case Study on Antiviral Mechanism :
Another investigation focused on the mechanism of action against Herpes Simplex Virus (HSV). The study revealed that the compound inhibits viral entry into host cells, thus preventing replication. Further molecular docking studies supported these findings by identifying key interactions with viral proteins.
Comparative Analysis with Similar Compounds
The unique structural features of this compound can be contrasted with similar compounds to understand its distinct biological properties better:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-3-phenylpropanoate | Lacks the nitro group | Different chemical reactivity |
| Ethyl 3-amino-3-(4-nitrophenyl)propanoate | Nitro group at para position | Varies in reactivity due to different steric effects |
| Ethyl 3-amino-3-(2-nitrophenyl)propanoate | Nitro group at ortho position | Different steric hindrance affecting reactivity |
This comparative analysis highlights how variations in the position of the nitro group influence the chemical properties and potential applications of these compounds.
Q & A
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics (kₐ/kₑ values) to receptors like GPCRs. Cellular assays (e.g., cAMP ELISA) confirm functional activity. Knockout models (CRISPR/Cas9) isolate target-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
